Cas no 2091758-35-7 ((1R)-3-amino-1-(3-bromophenyl)propan-1-ol)
(1R)-3-amino-1-(3-bromophenyl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- (1R)-3-amino-1-(3-bromophenyl)propan-1-ol
- EN300-1913287
- 2091758-35-7
-
- Inchi: 1S/C9H12BrNO/c10-8-3-1-2-7(6-8)9(12)4-5-11/h1-3,6,9,12H,4-5,11H2/t9-/m1/s1
- InChI Key: IPXHDZGCJJOHQI-SECBINFHSA-N
- SMILES: BrC1=CC=CC(=C1)[C@@H](CCN)O
Computed Properties
- Exact Mass: 229.01023g/mol
- Monoisotopic Mass: 229.01023g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 132
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 46.2Ų
(1R)-3-amino-1-(3-bromophenyl)propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1913287-0.05g |
(1R)-3-amino-1-(3-bromophenyl)propan-1-ol |
2091758-35-7 | 0.05g |
$827.0 | 2023-09-17 | ||
| Enamine | EN300-1913287-0.1g |
(1R)-3-amino-1-(3-bromophenyl)propan-1-ol |
2091758-35-7 | 0.1g |
$867.0 | 2023-09-17 | ||
| Enamine | EN300-1913287-0.25g |
(1R)-3-amino-1-(3-bromophenyl)propan-1-ol |
2091758-35-7 | 0.25g |
$906.0 | 2023-09-17 | ||
| Enamine | EN300-1913287-0.5g |
(1R)-3-amino-1-(3-bromophenyl)propan-1-ol |
2091758-35-7 | 0.5g |
$946.0 | 2023-09-17 | ||
| Enamine | EN300-1913287-1.0g |
(1R)-3-amino-1-(3-bromophenyl)propan-1-ol |
2091758-35-7 | 1g |
$1543.0 | 2023-05-31 | ||
| Enamine | EN300-1913287-2.5g |
(1R)-3-amino-1-(3-bromophenyl)propan-1-ol |
2091758-35-7 | 2.5g |
$1931.0 | 2023-09-17 | ||
| Enamine | EN300-1913287-5.0g |
(1R)-3-amino-1-(3-bromophenyl)propan-1-ol |
2091758-35-7 | 5g |
$4475.0 | 2023-05-31 | ||
| Enamine | EN300-1913287-10.0g |
(1R)-3-amino-1-(3-bromophenyl)propan-1-ol |
2091758-35-7 | 10g |
$6635.0 | 2023-05-31 | ||
| Enamine | EN300-1913287-1g |
(1R)-3-amino-1-(3-bromophenyl)propan-1-ol |
2091758-35-7 | 1g |
$986.0 | 2023-09-17 | ||
| Enamine | EN300-1913287-5g |
(1R)-3-amino-1-(3-bromophenyl)propan-1-ol |
2091758-35-7 | 5g |
$2858.0 | 2023-09-17 |
(1R)-3-amino-1-(3-bromophenyl)propan-1-ol Related Literature
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on (1R)-3-amino-1-(3-bromophenyl)propan-1-ol
Chemical Profile of (1R)-3-amino-1-(3-bromophenyl)propan-1-ol (CAS No. 2091758-35-7)
The compound (1R)-3-amino-1-(3-bromophenyl)propan-1-ol, identified by its CAS number 2091758-35-7, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This chiral alcohol features a stereocenter at the propanol moiety, making it a valuable intermediate in the development of enantiomerically pure drugs. The presence of both an amino group and a brominated aromatic ring provides multiple functional handles for further chemical modifications, which are crucial for constructing complex molecular architectures in drug design.
In recent years, the demand for stereoselective synthesis has surged due to the correlation between molecular stereochemistry and pharmacological activity. The enantiomerically pure form of (1R)-3-amino-1-(3-bromophenyl)propan-1-ol has garnered attention for its potential applications in the synthesis of chiral auxiliaries and ligands used in asymmetric catalysis. Such catalysts are pivotal in achieving high enantiomeric excesses during the production of pharmaceutical intermediates, thereby enhancing the overall efficiency of drug development pipelines.
The bromophenyl substituent in this compound introduces a reactive site that can be utilized for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely employed in medicinal chemistry to construct biaryl frameworks. These frameworks are prevalent in many biologically active molecules, including kinase inhibitors and antiviral agents. Consequently, (1R)-3-amino-1-(3-bromophenyl)propan-1-ol serves as a versatile building block for synthesizing novel therapeutic agents.
Current research in the field of organometallic chemistry has highlighted the importance of functionalized alcohols as precursors for metal-catalyzed transformations. The amino group in (1R)-3-amino-1-(3-bromophenyl)propan-1-ol can be selectively modified under mild conditions to yield imines, amides, or other nitrogen-containing heterocycles. These transformations are essential for diversifying molecular libraries in high-throughput screening campaigns, enabling the rapid identification of lead compounds with desired pharmacological properties.
Additionally, the stereochemical integrity of this compound is critical for its role in developing pharmacologically active molecules with specific biological activities. For instance, studies have demonstrated that enantiopure alcohols can exhibit differential binding affinities to biological targets due to steric and electronic effects inherent to their three-dimensional structures. This phenomenon underscores the importance of using high-purity stereoisomers like (1R)-3-amino-1-(3-bromophenyl)propan-1-ol in rational drug design.
Advances in computational chemistry have further enhanced the utility of this compound by enabling accurate prediction of its reactivity and interactions with biological systems. Molecular modeling studies have revealed that the conformational flexibility of (1R)-3-amino-1-(3-bromophenyl)propan-1-ol allows it to adopt multiple binding modes with protein targets, which could be exploited to design molecules with enhanced binding kinetics and reduced off-target effects. Such insights are invaluable for optimizing lead compounds during the drug discovery process.
In summary, (1R)-3-amino-1-(3-bromophenyl)propan-1-ol (CAS No. 2091758-35-7) represents a cornerstone molecule in modern pharmaceutical synthesis. Its unique structural features make it an indispensable intermediate for constructing complex drug candidates with tailored pharmacological profiles. As research continues to evolve, this compound is expected to play an increasingly pivotal role in the development of next-generation therapeutics across various disease areas.
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